Bis(2-chloroethyl)ammonium chloride
Overview
Description
Bis(2-chloroethyl)ammonium chloride: is a chemical compound with the formula (ClCH₂CH₂)₂NH₂ClThis compound is a white to beige crystalline powder that is highly soluble in water . It is primarily used in organic synthesis and as an intermediate in the production of various chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-chloroethyl)ammonium chloride can be synthesized through the reaction of diethanolamine with thionyl chloride. The reaction typically involves the following steps :
- Diethanolamine is dissolved in benzene.
- Thionyl chloride is slowly added to the solution at 0°C.
- The reaction mixture is heated to reflux and stirred for several hours.
- The solvent is removed under reduced pressure, and the residue is recrystallized from ethanol to obtain this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Bis(2-chloroethyl)ammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and other reducing agents are used for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted amines or thiols can be formed.
Oxidation Products: Oxidation can lead to the formation of different amine oxides.
Reduction Products: Reduction can yield different amine derivatives.
Scientific Research Applications
Chemistry: Bis(2-chloroethyl)ammonium chloride is used as an intermediate in the synthesis of piperazine derivatives and other organic compounds .
Biology and Medicine: In biological and medical research, this compound is used as a precursor in the synthesis of pharmaceuticals and other bioactive compounds .
Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and resins .
Mechanism of Action
Mechanism: Bis(2-chloroethyl)ammonium chloride exerts its effects through the alkylation of nucleophilic sites in biological molecules. The chlorine atoms are highly reactive and can form covalent bonds with nucleophiles such as DNA, proteins, and other cellular components .
Molecular Targets and Pathways:
DNA Alkylation: The compound can alkylate DNA, leading to cross-linking and disruption of DNA replication and transcription.
Protein Modification: It can also modify proteins by alkylating amino acid residues, affecting their structure and function.
Comparison with Similar Compounds
- Bis(2-chloroethyl)amine hydrochloride
- 2-Chloroethylamine hydrochloride
- N,N-Bis(2-chloroethyl)amine hydrochloride
- Nornitrogen mustard hydrochloride
Uniqueness: Bis(2-chloroethyl)ammonium chloride is unique due to its specific reactivity and applications in organic synthesis and pharmaceutical research. Its ability to alkylate nucleophilic sites makes it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
bis(2-chloroethyl)azanium;chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDZDFSUDFLGMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)[NH2+]CCCl.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
334-22-5 (Parent) | |
Record name | Nor-HN2 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
178.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
821-48-7 | |
Record name | Bis(2-chloroethyl)amine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=821-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nor-HN2 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanamine, 2-chloro-N-(2-chloroethyl)-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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